molecular formula C6H10N2O3 B14856919 2-(5-Oxopiperazin-2-YL)acetic acid

2-(5-Oxopiperazin-2-YL)acetic acid

Cat. No.: B14856919
M. Wt: 158.16 g/mol
InChI Key: UUZPMOBIEKGIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Oxopiperazin-2-YL)acetic acid is a heterocyclic compound with the molecular formula C6H10N2O3 It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Oxopiperazin-2-YL)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperazine with chloroacetic acid, followed by oxidation to introduce the oxo group. The reaction conditions often include the use of solvents like ethanol or water and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(5-Oxopiperazin-2-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

2-(5-Oxopiperazin-2-YL)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Oxopiperazin-2-YL)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Oxopiperazin-2-YL)acetic acid is unique due to its specific structural features, such as the position of the oxo group and the acetic acid moiety. These structural differences can result in distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

2-(5-oxopiperazin-2-yl)acetic acid

InChI

InChI=1S/C6H10N2O3/c9-5-3-7-4(2-8-5)1-6(10)11/h4,7H,1-3H2,(H,8,9)(H,10,11)

InChI Key

UUZPMOBIEKGIKT-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC(=O)N1)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.